

# Application Note and Protocol: Generating SASS6 Knockout Cell Lines Using CRISPR-Cas9

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## Compound of Interest

Compound Name: AS6

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### Introduction

The Spindle Assembly Abnormal Protein 6 (SASS6) is a cornerstone protein in the intricate process of centriole formation and duplication.[1][2][3] Centrioles are fundamental components of the centrosome, which acts as the primary microtubule-organizing center in animal cells, playing a pivotal role in cell cycle progression, mitotic spindle formation, and the genesis of cilia.[2][4] Given its critical function, the dysregulation of SASS6 has been linked to severe developmental disorders, such as autosomal recessive primary microcephaly, and is also implicated in the progression of various cancers.[2][5][6] The generation of SASS6 knockout cell lines using the precise and efficient CRISPR-Cas9 system offers a powerful in vitro model.[2] This allows researchers to meticulously investigate the molecular functions of SASS6, dissect its involvement in cellular signaling pathways, and establish a platform for screening potential therapeutic agents.[7]

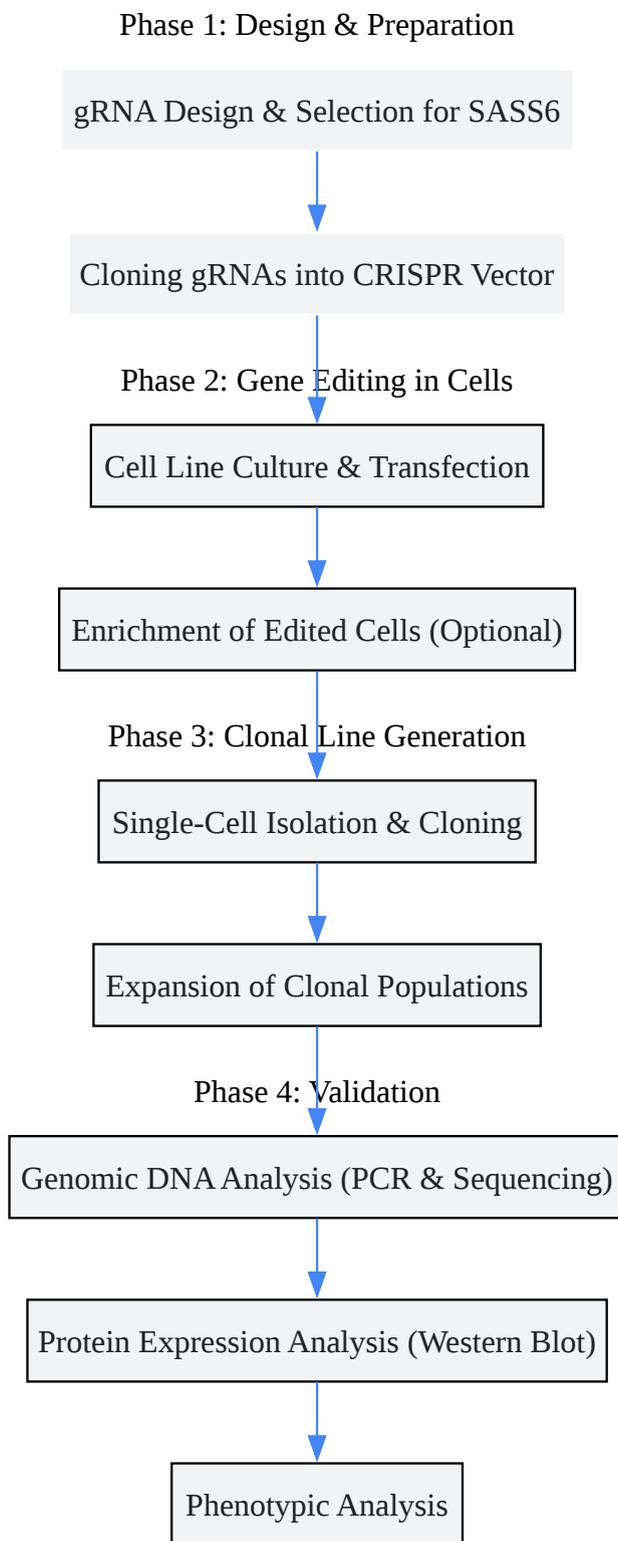
### Principle of CRISPR-Cas9 Mediated Knockout

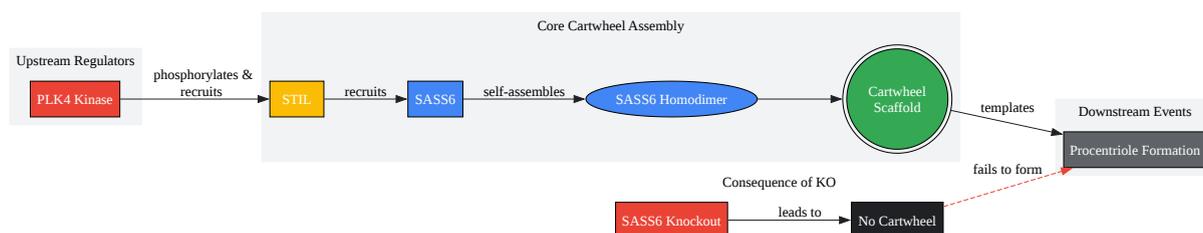
The CRISPR-Cas9 system is a revolutionary genome-editing tool that enables the precise targeting and modification of specific DNA sequences.[2] The system functions through two primary components: the Cas9 nuclease, an enzyme that cuts DNA, and a guide RNA (gRNA), a synthetic molecule designed to be complementary to a target DNA sequence within the gene of interest (in this case, SASS6).[2] The gRNA directs the Cas9 enzyme to the specified

genomic location, where Cas9 induces a double-strand break (DSB).[8][9] The cell's innate DNA repair machinery attempts to mend this break, primarily through the error-prone non-homologous end joining (NHEJ) pathway.[2][8] This repair process frequently results in small insertions or deletions (indels) at the target site, which can cause a frameshift mutation and introduce a premature stop codon, thereby effectively knocking out the function of the targeted gene.[2][10]

## Experimental and Logical Workflows

The process of creating a SASS6 knockout cell line is a systematic, multi-step procedure that begins with the design of specific guide RNAs and culminates in the rigorous validation of the knockout.





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- To cite this document: BenchChem. [Application Note and Protocol: Generating SASS6 Knockout Cell Lines Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608052#generating-sass6-knockout-cell-lines-using-crispr]

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